molecular formula C24H14N2O5 B3555826 3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid CAS No. 6255-38-5

3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid

Cat. No.: B3555826
CAS No.: 6255-38-5
M. Wt: 410.4 g/mol
InChI Key: KADFNFMILGHRCN-UHFFFAOYSA-N
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Description

3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a benzoquinoline moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication or repair mechanisms, inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid is unique due to its combination of a furan ring, a benzoquinoline moiety, and a carboxylic acid group

Properties

IUPAC Name

3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O5/c27-24(28)17-13-19(25-18-10-9-14-5-1-2-6-15(14)23(17)18)22-12-11-21(31-22)16-7-3-4-8-20(16)26(29)30/h1-13H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADFNFMILGHRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359861
Record name 3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6255-38-5
Record name 3-[5-(2-nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Reactant of Route 2
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Reactant of Route 3
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Reactant of Route 4
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Reactant of Route 5
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid
Reactant of Route 6
3-[5-(2-Nitrophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid

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